N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9692205
InChI: InChI=1S/C18H22N6O/c25-17(21-15-5-4-14-6-9-19-16(14)10-15)11-18(7-2-1-3-8-18)12-24-13-20-22-23-24/h4-6,9-10,13,19H,1-3,7-8,11-12H2,(H,21,25)
SMILES: C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)C=CN3)CN4C=NN=N4
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol

N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC9692205

Molecular Formula: C18H22N6O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C18H22N6O/c25-17(21-15-5-4-14-6-9-19-16(14)10-15)11-18(7-2-1-3-8-18)12-24-13-20-22-23-24/h4-6,9-10,13,19H,1-3,7-8,11-12H2,(H,21,25)
Standard InChI Key QNRNBQNZIUGXQW-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)C=CN3)CN4C=NN=N4
Canonical SMILES C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)C=CN3)CN4C=NN=N4

Introduction

N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that combines an indole moiety with a tetrazole ring linked through an acetamide group, attached to a cyclohexyl backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in modulating protein interactions and influencing various biochemical pathways.

Synthesis

The synthesis of N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves several key steps, including the formation of the indole and tetrazole moieties, followed by their coupling to the cyclohexyl backbone. The reaction conditions require careful control of temperature and pH to optimize yields and minimize by-products. Protecting groups may be necessary depending on the functional groups involved.

Biological Activity

While specific biological activity data for N-(1H-indol-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is limited, compounds with similar structural features often exhibit potential in modulating protein interactions and influencing biochemical pathways. The indole moiety can bind to tryptophan-binding sites on proteins, while the tetrazole ring enhances specificity and affinity for these sites.

Potential Applications

Given its structural features, this compound could have potential applications in various scientific fields, particularly in drug discovery related to disorders influenced by tryptophan metabolism or tetrazole-related mechanisms. Further research into its efficacy and safety profiles is necessary to explore these applications fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator